Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride
Description
Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride is a halogenated organic compound featuring a para-bromophenyl substituent attached to an ethanecarboximidate backbone, with an ethyl ester group and a hydrochloride salt.
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)ethanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSNXCIUGUFRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51627-99-7 | |
| Record name | Benzeneethanimidic acid, 4-bromo-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51627-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride typically involves the reaction of 4-bromobenzyl cyanide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The imidate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium for certain transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives .
Scientific Research Applications
Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidate group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Structural and Molecular Properties
The primary structural variation among ethyl ethanecarboximidate hydrochlorides lies in the substituent on the phenyl ring. Key analogues include:
*Calculated based on analogous structures.
- Molecular Weight : The bromo derivative has a higher molecular weight (~276.35 g/mol) compared to chloro analogues (e.g., 268.56 g/mol for dichloro derivatives) due to bromine’s larger atomic mass .
- Substituent Effects: Electron-Withdrawing Halogens: Chloro and bromo groups reduce electron density on the phenyl ring, stabilizing the imidate group. Computational tools like SHELX are widely used for crystallographic refinement of such compounds .
Biological Activity
Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
This compound is characterized by the following chemical properties:
- Molecular Formula : C10H12BrClN2O2
- Molecular Weight : 293.57 g/mol
- CAS Number : 20201-26-7
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- GABA(A) Receptors : Some studies suggest that related compounds act as positive modulators of GABA(A) receptors, enhancing GABA binding and receptor function. This mechanism is crucial for their anesthetic and sedative effects .
- Anti-apoptotic Proteins : Structure-activity relationship studies have shown that certain derivatives can bind to anti-apoptotic proteins like Bcl-2, potentially leading to increased cytotoxicity in cancer cells. This suggests a role in cancer therapy by overcoming resistance mechanisms .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Cytotoxicity : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use as anticancer agents.
- Neuroactivity : The interaction with GABA(A) receptors indicates possible applications in treating neurological disorders or as anesthetics.
Case Studies and Research Findings
- Study on GABA Modulation :
- Cytotoxicity Against Cancer Cells :
- Structure-Activity Relationship (SAR) :
Data Table: Biological Activity Summary
| Property | Observation |
|---|---|
| GABA(A) Receptor Modulation | Positive modulator, enhances GABA binding |
| Cytotoxicity | Effective against various cancer cell lines |
| Binding Affinity | Correlates with anti-apoptotic protein interaction |
| Structure-Activity Relationship | Modifications can enhance efficacy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
